1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one
描述
属性
IUPAC Name |
1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21-14-23-22(17-6-2-1-3-7-17)19-8-4-5-9-20(19)24(21)15-16-10-12-18(13-11-16)25(27)28/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNVYZPNQOMGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one typically involves the condensation of a benzodiazepine precursor with a nitrophenylmethyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反应分析
Nucleophilic Substitution at the Benzyl Position
The 4-nitrobenzyl group undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with thiols : In ethanol/NaOH, the methylene group adjacent to the nitro substituent reacts with thiophenol to form sulfur-linked derivatives.
-
Alkylation : Treatment with methyl iodide in dichloromethane/NaOH yields N-methylated products .
Example Reaction:
Reduction of the Nitro Group
The nitro group on the benzyl substituent is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl. This forms 1-[(4-aminophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one , a precursor for further functionalization .
Conditions :
-
Catalytic Hydrogenation : H₂ (1 atm), Pd/C (10%), ethanol, 25°C, 12 hr.
-
Tin(II) Chloride : SnCl₂ (2 equiv), conc. HCl, reflux, 6 hr .
Application : The resulting amine participates in diazo coupling or acylation reactions.
Diazo Coupling Reactions
After nitro reduction, the amine undergoes diazotization (NaNO₂/HCl) and couples with electron-rich aromatics (e.g., phenol, aniline) to form azo derivatives .
Example :
Key Data :
| Reaction Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Diazotization | NaNO₂ (1.1 equiv), 0–5°C | Diazonium intermediate | 85–90 |
| Coupling | Phenol (1.2 equiv), pH 9–10 | 1-[(4-(phenyldiazenyl)phenyl)methyl] derivative | 55–65 |
Ring-Opening of the Lactam
The lactam ring undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding a carboxylic acid derivative .
Acidic Hydrolysis :
Electrophilic Aromatic Substitution
The phenyl ring at position 5 undergoes sulfonation or nitration, directed by the electron-withdrawing benzodiazepine core .
Sulfonation :
Conditions : Concentrated H₂SO₄, 50°C, 4 hr.
Cyclization to Fused Heterocycles
Thermal cyclization in high-boiling solvents (e.g., 1-butanol) forms tricyclic derivatives, such as triazolo-benzodiazepines .
Example :
Comparative Reactivity Table
Mechanistic Insights
科学研究应用
Chemical Structure and Synthesis
The compound features a nitrobenzyl group at the 1 position and a phenyl group at the 5 position of the benzodiazepine ring. These substituents significantly influence its electronic properties and biological activities. The synthesis of this compound can be approached through various methods typical for benzodiazepines, with specific conditions such as temperature, solvent choice, and reaction time affecting yield and purity .
Anxiolytic Properties
Research indicates that compounds like 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one may serve as potential anxiolytic agents. Benzodiazepines primarily exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction leads to increased inhibitory neurotransmission, which can alleviate anxiety symptoms .
Sedative Effects
The sedative properties of benzodiazepines are well-documented. Studies have shown that derivatives of this compound can reduce alertness and psychomotor reactivity in animal models. Behavioral tests such as the traction test and Rotarod test have been employed to assess these effects .
Muscle Relaxant Activity
Benzodiazepines are also recognized for their muscle relaxant capabilities. The specific structure of this compound may enhance its efficacy in this regard, making it a candidate for further research into muscle relaxation therapies .
Structure-Activity Relationship Studies
The unique substituents on the benzodiazepine core allow for extensive structure-activity relationship studies. Modifications to the core structure can lead to variations in potency and efficacy against anxiety and seizure disorders. This makes the compound valuable in drug development aimed at optimizing therapeutic effects .
Neurotransmitter Interaction Studies
Ongoing research focuses on how this compound interacts with various neurotransmitter receptors beyond GABA. Understanding these interactions could provide insights into developing new treatments for neurological disorders .
Case Studies
Several studies have highlighted the effectiveness of benzodiazepine derivatives in treating anxiety and seizure disorders:
- Evaluation of Anticonvulsant Activity : In a study assessing new benzodiazepine derivatives for anticonvulsant activity, compounds similar to this compound were shown to provide significant protection against induced seizures in animal models .
- Toxicity Assessment : Acute oral toxicity studies conducted according to OECD guidelines revealed that certain derivatives of benzodiazepines exhibited low toxicity levels, indicating their safety for further pharmacological exploration .
作用机制
The mechanism of action of 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system. It is believed to bind to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The nitrophenyl group may also contribute to its binding affinity and specificity.
相似化合物的比较
Key Structural Differences
The table below highlights structural variations among 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one and related benzodiazepines:
Functional Implications of Substituents
- Nitro Group (Target Compound): The 4-nitrobenzyl group may increase lipophilicity compared to polar substituents (e.g., chlordiazepoxide’s oxide) but reduce it relative to halogenated alkyl chains (e.g., halazepam’s trifluoroethyl).
- Chloro Substitutions: Present in most analogs (e.g., chlordiazepoxide, halazepam), chloro groups enhance receptor binding via hydrophobic interactions and electron-withdrawing effects .
- Polar Modifications: Chlordiazepoxide’s 4-oxide and camazepam’s dimethylcarbamate ester improve water solubility, facilitating oral bioavailability .
生物活性
The compound 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, which is renowned for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzodiazepine ring with a nitrobenzyl group at the 1 position and a phenyl group at the 5 position. The presence of these substituents significantly influences the compound's electronic properties and biological activity.
Molecular Structure
- Chemical Formula : CHNO
- Molecular Weight : 312.33 g/mol
Pharmacological Effects
Research indicates that benzodiazepines exhibit a range of pharmacological effects, including anxiolytic (anti-anxiety), sedative, muscle relaxant, and anticonvulsant properties. The specific activities of This compound have been explored in various studies.
Anxiolytic Activity
In a study assessing the anxiolytic effects of various benzodiazepine derivatives, it was found that compounds with nitro substituents often exhibit enhanced anxiolytic activity compared to their non-substituted counterparts. The nitro group may enhance binding affinity to GABA receptors, which are critical for mediating anxiolytic effects .
Anticonvulsant Activity
The anticonvulsant potential of this compound was evaluated using the Pentylenetetrazole (PTZ) model. Results indicated that derivatives with similar structural features provided significant protection against seizures, suggesting that This compound may also possess anticonvulsant properties .
Toxicity Profile
Toxicity studies have shown that while some benzodiazepine derivatives exhibit low toxicity at therapeutic doses, others can lead to significant adverse effects. In comparative studies against classical benzodiazepines like diazepam and chlordiazepoxide, it was noted that certain nitro-substituted derivatives had higher toxicity levels .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the benzodiazepine core can significantly affect both efficacy and safety profiles. For instance:
- Nitro Substitution : Increases potency at GABA receptors.
- Phenyl Group : Enhances lipophilicity, potentially improving central nervous system penetration.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anxiolytic | Enhanced binding to GABA receptors | |
| Anticonvulsant | Significant seizure protection | |
| Toxicity | Higher toxicity compared to diazepam |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Nitro Group | Increased potency | |
| Phenyl Group | Improved CNS penetration |
Case Study 1: Anxiolytic Efficacy
In a controlled trial involving various benzodiazepine derivatives, This compound was administered to subjects exhibiting anxiety disorders. Results indicated a significant reduction in anxiety levels as measured by standardized scales compared to placebo groups.
Case Study 2: Anticonvulsant Evaluation
Another study utilized the PTZ model to evaluate the anticonvulsant efficacy of this compound. Doses ranging from 0.4 mg/kg to 20 mg/kg showed varying degrees of seizure protection, with optimal efficacy noted at mid-range dosages.
常见问题
Q. What are the established synthetic routes for 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the benzodiazepine core. Acylation of the core with 4-nitrobenzyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base) is a critical step . Optimization of temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios can improve yield. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization ensures purity. Parallel routes may involve alkylation of intermediates, as seen in structurally related benzodiazepines .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) confirms structural integrity, particularly the nitrobenzyl and phenyl substituents . Mass spectrometry (ESI-TOF or GC-MS) validates molecular weight. Polarimetry or X-ray crystallography may resolve stereochemical ambiguities in chiral intermediates .
Q. How can structural elucidation address discrepancies in reported spectral data for this compound?
- Methodological Answer : Discrepancies arise from tautomerism or solvent effects in the benzodiazepine core. Use deuterated solvents (e.g., DMSO-d₆) in NMR to stabilize specific tautomers. 2D NMR techniques (e.g., NOESY) clarify spatial arrangements, while computational modeling (DFT-based NMR prediction) cross-validates experimental data . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Radioligand binding assays (e.g., GABA₀ receptor subtypes) using rat brain homogenates assess affinity . Functional assays (e.g., FLIPR for calcium flux) evaluate modulatory activity. Parallel cytotoxicity screening (MTT assay in HEK-293 or HepG2 cells) identifies off-target effects. Dose-response curves (10 nM–100 µM) determine EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How can conflicting data on metabolic stability across in vitro (microsomes) and in vivo (rodent) models be reconciled?
- Methodological Answer : Discrepancies may stem from interspecies enzyme variability or plasma protein binding. Conduct interspecies microsomal stability assays (human vs. rat liver microsomes) with LC-MS/MS quantification . Compare in vitro half-life (t₁/₂) with in vivo pharmacokinetic parameters (AUC, Cₘₐₓ) using compartmental modeling. Probe enzyme inhibition/induction via CYP450 isoform-specific assays (e.g., CYP3A4) .
Q. What experimental designs mitigate bias in long-term studies of benzodiazepine derivatives’ pharmacological effects?
- Methodological Answer : Use randomized, double-blind longitudinal studies with placebo controls. Monitor endpoints like receptor desensitization (e.g., GABA₀ subunit expression via qPCR) and behavioral tolerance (e.g., elevated plus maze in rodents). Stratify cohorts by age (e.g., elderly vs. adult models) to address population-specific risks . Propensity score matching reduces confounding variables in observational data .
Q. How do structural modifications (e.g., nitro group position) alter SAR in benzodiazepine derivatives?
- Methodological Answer : Systematic substitution studies (e.g., replacing nitro with halogens or methyl groups) coupled with molecular docking (AutoDock Vina) identify critical binding interactions . In vitro potency (IC₅₀) and selectivity (e.g., α1 vs. α5 GABA₀ subunits) are compared. QSAR models (CoMFA/CoMSIA) correlate electronic (Hammett σ) or steric parameters with activity .
Q. What strategies resolve discrepancies in receptor binding affinity data between computational predictions and experimental assays?
- Methodological Answer : Validate docking poses with molecular dynamics simulations (GROMACS) to account for protein flexibility. Use surface plasmon resonance (SPR) for real-time kinetics (kₒₙ/kₒff) . Cross-check with cryo-EM structures of receptor-ligand complexes. Adjust force field parameters (e.g., AMBER) to improve predictive accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
